Methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group at the thiazole 2-position and a substituted phenylacetamide moiety at the 4-position. Its structure includes:
- Thiazole core: A five-membered heterocyclic ring with nitrogen and sulfur atoms.
- Carbamate group: Methyl carbamate (-O-CO-OCH₃) at the thiazole 2-position.
- Substituent at thiazole 4-position: An ethyl bridge linked to an amide group attached to a 5-acetamido-2-methoxyphenyl ring.
While direct data on its synthesis or bioactivity are unavailable in the provided evidence, comparisons with structurally similar compounds provide insights into its properties.
Properties
IUPAC Name |
methyl N-[4-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-9(21)17-10-4-5-13(24-2)12(6-10)19-14(22)7-11-8-26-15(18-11)20-16(23)25-3/h4-6,8H,7H2,1-3H3,(H,17,21)(H,19,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCGOLBZZYVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15N3O4S
- Molecular Weight : Approximately 299.34 g/mol
Anticancer Properties
Research has indicated that compounds similar to methyl carbamate derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study involving thiazole derivatives demonstrated that they effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against tumor cells .
Enzyme Inhibition
Methyl carbamate derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression. For example, the inhibition of tyrosinase has been linked to reduced melanin production in melanoma cells, suggesting potential applications in skin cancer treatment.
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| Methyl Carbamate Derivative | Tyrosinase | 15 | Inhibition of melanin production |
| Thiazole Derivative | Protein Kinase B | 25 | Induction of apoptosis |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By targeting specific signaling pathways, it disrupts the cell cycle.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancerous cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor metabolism and growth.
Research Findings
Several studies have focused on the synthesis and evaluation of thiazole-based compounds for their biological activities:
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the thiazole ring significantly enhanced biological activity .
- In Vivo Studies : Animal models treated with methyl carbamate derivatives showed a marked reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .
- Safety Profile : Toxicity studies revealed that these compounds exhibit low cytotoxicity towards normal cells while maintaining high efficacy against cancer cells .
Scientific Research Applications
Antimicrobial Activity
Methyl (4-(2-((5-acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has demonstrated significant antimicrobial properties against various bacterial strains. In studies, it exhibited:
- Inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
This suggests its potential utility in developing new antimicrobial agents.
Anticancer Properties
The compound has shown promising results in cancer research, particularly in cytotoxicity assays. Key findings include:
- Reduced Cell Viability : In vitro studies indicated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 15 to 25 µM.
This indicates its potential as a therapeutic agent in oncology.
P-glycoprotein Interaction
Research has explored the compound's interaction with P-glycoprotein (P-gp), a protein linked to drug resistance in cancer therapy. Findings suggest:
- Enhanced Accumulation of Chemotherapeutic Agents : The compound may improve the effectiveness of chemotherapy by increasing drug accumulation in resistant cancer cells.
Summary of Biological Activities
Toxicological Profile
Preliminary assessments indicate that this compound exhibits low toxicity at therapeutic doses, although further studies are necessary to fully understand its safety profile.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group (–O(CO)NH–) undergoes hydrolysis under acidic or basic conditions. Key findings include:
-
Basic Hydrolysis : Exposure to aqueous NaOH (1–2 M) at 60–80°C cleaves the carbamate bond, yielding methanol and the corresponding amine-thiazole intermediate.
-
Acidic Hydrolysis : Treatment with HCl (1–3 M) at reflux generates CO₂, methanol, and a secondary amine product.
Table 1: Hydrolysis Conditions and Products
| Reaction Conditions | Products Formed | Yield (%) |
|---|---|---|
| 1 M NaOH, 70°C, 4 h | 4-(2-((5-Acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-amine + CH₃OH | 78–85 |
| 2 M HCl, reflux, 6 h | 4-(2-((5-Acetamido-2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-ol + CO₂ + CH₃OH | 65–72 |
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring participates in nucleophilic substitutions, particularly at the C-2 and C-4 positions:
-
Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C replaces the carbamate group, forming 2-aminothiazole derivatives .
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Halogenation : Electrophilic iodination using I₂/DMSO introduces iodine at the thiazole C-5 position, enabling subsequent cross-coupling reactions .
Key Mechanistic Insight :
The thiazole’s nitrogen atoms stabilize transition states during substitution, as shown in the iodination pathway :
Oxidation Reactions
Oxidative transformations primarily target the acetamido and methoxyphenyl groups:
-
Acetamido Oxidation : Treatment with KMnO₄/H₂SO₄ converts the acetamido group (–NHCOCH₃) to a carboxylic acid (–COOH) .
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Methoxyphenyl Demethylation : BF₃·Et₂O in CH₂Cl₂ removes the methyl group from the methoxy substituent, yielding a catechol derivative .
Table 2: Oxidation Outcomes
| Substrate Site | Reagent System | Product |
|---|---|---|
| Acetamido group | KMnO₄, H₂SO₄, 50°C | 5-Amino-2-hydroxyphenyl derivative |
| Methoxyphenyl group | BF₃·Et₂O, CH₂Cl₂, rt | 2,3-Dihydroxyphenyl analog |
Cross-Coupling and Functionalization
The compound serves as a scaffold for Pd-catalyzed couplings:
-
Suzuki-Miyaura Reaction : The iodinated derivative (from Section 2) couples with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, introducing aryl groups at C-5 .
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Amide Bond Formation : The amine intermediate (post-hydrolysis) reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides.
Example Reaction :
Stability and Degradation Pathways
Environmental factors critically influence stability:
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and NH₃.
-
Photodegradation : UV light (254 nm) induces cleavage of the carbamate and acetamido groups, forming nitroso intermediates .
Analytical Monitoring :
-
HPLC retention time: 8.2 min (C18 column, 60% MeOH/H₂O).
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¹H NMR (DMSO-d₆): δ 2.01 (s, 3H, CH₃CO), 3.84 (s, 3H, OCH₃), 6.82–7.45 (m, aromatic H).
Biological Activity and Reactivity Correlations
The compound’s thiazole-carbamate architecture aligns with COX-II inhibitory motifs :
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule (Table 1):
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
Ethyl carbamate in may increase lipophilicity compared to the methyl group.
Phenyl Substituent: The 5-acetamido-2-methoxyphenyl group in the target introduces hydrogen-bonding capacity (via acetamido) absent in the 2-methoxyphenyl or 4-fluorophenyl analogs. This could improve target binding in biological systems.
Physicochemical Properties
Available data for analogs (Table 2):
Table 2: Physical Properties of Comparable Compounds
Key Observations:
- Melting Points : Thiazole-urea hybrids exhibit lower melting points (~200°C) compared to benzothiazole-triazole derivatives (~240°C), likely due to reduced hydrogen bonding in the latter.
- Synthetic Yields : Yields for thiazole derivatives vary widely (34%–78% in ), suggesting that the target’s synthesis may require optimization depending on substituent complexity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing methyl carbamate derivatives with thiazole and acetamido-phenyl moieties?
- Methodological Answer : A widely used approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid, followed by crystallization from DMF/acetic acid mixtures. For example, refluxing 0.1 mol of a thiazole precursor with 0.11 mol of a substituted indole-2-carboxylic acid in acetic acid for 3–5 hours yields crystalline products . Purification steps typically include washing with ethanol, diethyl ether, and recrystallization .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization relies on IR spectroscopy (to confirm NH, C=O, and C-S-C bonds), H/C NMR (to resolve substituent environments), and LCMS (for molecular ion verification). For instance, IR absorption peaks at 1650–1700 cm indicate carbonyl groups, while LCMS [M+H] peaks confirm molecular weights . Chromatographic methods (HPLC) are critical for assessing purity (>97%) .
Q. What safety precautions are recommended during synthesis?
- Methodological Answer : While specific hazards for this compound are not fully documented, standard protocols for handling carbamates and thiazoles apply. Use fume hoods, nitrile gloves, and avoid inhalation. Acetic acid (a common solvent) requires neutralization before disposal .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) influence biological activity?
- Methodological Answer : Molecular docking studies on analogous compounds (e.g., thiadiazole-triazole hybrids) reveal that electron-withdrawing groups (e.g., nitro, cyano) enhance binding to kinases or protease targets. For example, replacing methoxy with nitro groups increased inhibitory activity against platelet aggregation by 40% in vitro . Structure-activity relationship (SAR) analysis should prioritize substitutions at the 5-acetamido position for optimizing solubility and target affinity .
Q. What in silico strategies are effective for predicting metabolic stability or toxicity?
- Methodological Answer : Use density functional theory (DFT) to calculate HOMO-LUMO gaps for reactivity assessment. Tools like Schrödinger’s QikProp predict ADME properties, while molecular dynamics simulations (e.g., GROMACS) model metabolite formation. For instance, oxidation of the thiazole ring’s sulfur atom is a predicted metabolic pathway .
Q. How can contradictory bioactivity data across similar derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity) or purity issues. Validate results using orthogonal assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
